

Cdc25A (80-93) Peptide: A Substrate for Key Cell Cycle Kinases

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Compound of Interest

Compound Name: Cdc25A (80-93) (human)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Cell division cycle 25A (Cdc25A) phosphatase is a critical regulator of cell cycle progression, promoting entry into both S phase and mitosis through the activation of cyclin-dependent kinases (CDKs). Its activity is tightly controlled by a variety of post-translational modifications, most notably phosphorylation. The N-terminal regulatory domain of Cdc25A contains numerous phosphorylation sites that are targeted by upstream kinases, leading to either activation, inhibition, or ubiquitin-mediated degradation of Cdc25A. The peptide sequence spanning amino acids 80-93 of human Cdc25A is a key region in this regulatory network, serving as a substrate for crucial cell cycle checkpoint kinases. This technical guide provides a comprehensive overview of the kinases known to phosphorylate this peptide region, details of the involved signaling pathways, and protocols for relevant in vitro kinase assays.

Kinases Targeting the Cdc25A (80-93) Region

The primary kinases identified to phosphorylate the Cdc25A protein, with specific relevance to the 80-93 amino acid region, are Checkpoint Kinase 1 (Chk1) and Casein Kinase 1 α (CK1 α).

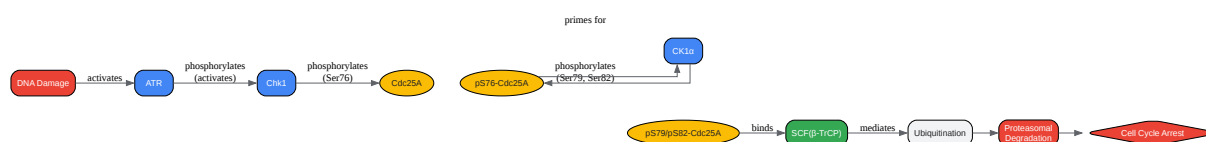
Checkpoint Kinase 1 (Chk1): A serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage checkpoint. In response to DNA damage, Chk1 is activated by the ATR kinase and subsequently phosphorylates a range of substrates, including Cdc25A, to induce cell cycle arrest.

Casein Kinase 1 α (CK1 α): A ubiquitously expressed serine/threonine kinase involved in various cellular processes, including Wnt signaling, circadian rhythms, and the regulation of protein stability. CK1 α often acts in a hierarchical manner, phosphorylating substrates that have been "primed" by other kinases.

Signaling Pathway

The phosphorylation of Cdc25A in the vicinity of the 80-93 region is a key event in the DNA damage response pathway, leading to its degradation and subsequent cell cycle arrest. This process involves a hierarchical phosphorylation cascade.

Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates Chk1. Activated Chk1 then phosphorylates Cdc25A on several residues, including Serine 76 (S76). This phosphorylation event at S76 acts as a priming step, creating a recognition site for Casein Kinase 1 α (CK1 α). CK1 α then phosphorylates Cdc25A at Serine 79 (S79) and Serine 82 (S82), the latter of which lies within the 80-93 peptide sequence.^{[1][2]} This dual phosphorylation creates a binding site for the β -TrCP subunit of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex. The subsequent ubiquitination of Cdc25A targets it for rapid degradation by the proteasome, leading to the inactivation of CDKs and cell cycle arrest.



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Cdc25A Phosphorylation and Degradation Pathway.

Data Presentation

Quantitative Kinase Activity Data

Quantitative kinetic data (K_m , k_{cat}) for the phosphorylation of the specific Cdc25A (80-93) peptide by Chk1 or CK1 α is not readily available in the published literature. However, kinetic data for these kinases with other peptide substrates provide insights into their substrate specificity and catalytic efficiency.

Kinase	Peptide Substrate	Sequence	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Chk1	Cdc25C (209-220)	K-K-K-V-R- S-G-L-Y-R- S-P	~2.7	-	-	[3]
CK1 α	β -catenin (38-61)	K-G-H-S- S-G-S-H- H-S-S-H-S- G-S-S-G-T- G-S-S-S-S- G	676	-	-	[4]

Note: The provided K_m value for Chk1 is an approximation from graphical data in the cited reference. The absence of k_{cat} values prevents a direct comparison of catalytic efficiency. The data for CK1 α was determined in the presence of 100 μM ATP.

Kinase Substrate Recognition Motifs

Kinase	Consensus Motif	Key Features	Reference
Chk1	Hyd-X-R-X-X-S/T	Hydrophobic residue at -5, Arginine at -3 relative to the phosphorylation site ().	[3]
CK1 α	pS/pT-X-X-S/T* or D/E-X-X-S/T*	Often requires a "priming" phosphate or an acidic residue at the -3 position.	[2]

Experimental Protocols

In Vitro Chk1 Kinase Assay with Cdc25A (80-93) Peptide

This protocol is adapted from standard Chk1 kinase assays and can be optimized for the specific peptide substrate.

1. Materials:

- Recombinant active Chk1 kinase
- Cdc25A (80-93) peptide (e.g., Ac-DSGFCLDSPLD-NH₂)
- Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- [γ -³²P]ATP (specific activity ~3000 Ci/mmol)
- Cold ATP (10 mM stock)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and scintillation fluid

2. Procedure:

- Prepare a master mix containing kinase buffer, DTT, and any other required cofactors.
- Prepare the peptide substrate solution in kinase buffer to the desired concentrations.
- Prepare the ATP solution by mixing [γ - 32 P]ATP and cold ATP to achieve the desired final concentration and specific activity.
- In a microcentrifuge tube, combine the master mix, peptide substrate, and recombinant Chk1 kinase. Pre-incubate at 30°C for 5 minutes.
- Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 μ L.
- Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
- Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- Rinse the papers with acetone and let them air dry.
- Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

In Vitro CK1 α Kinase Assay with Cdc25A (80-93) Peptide

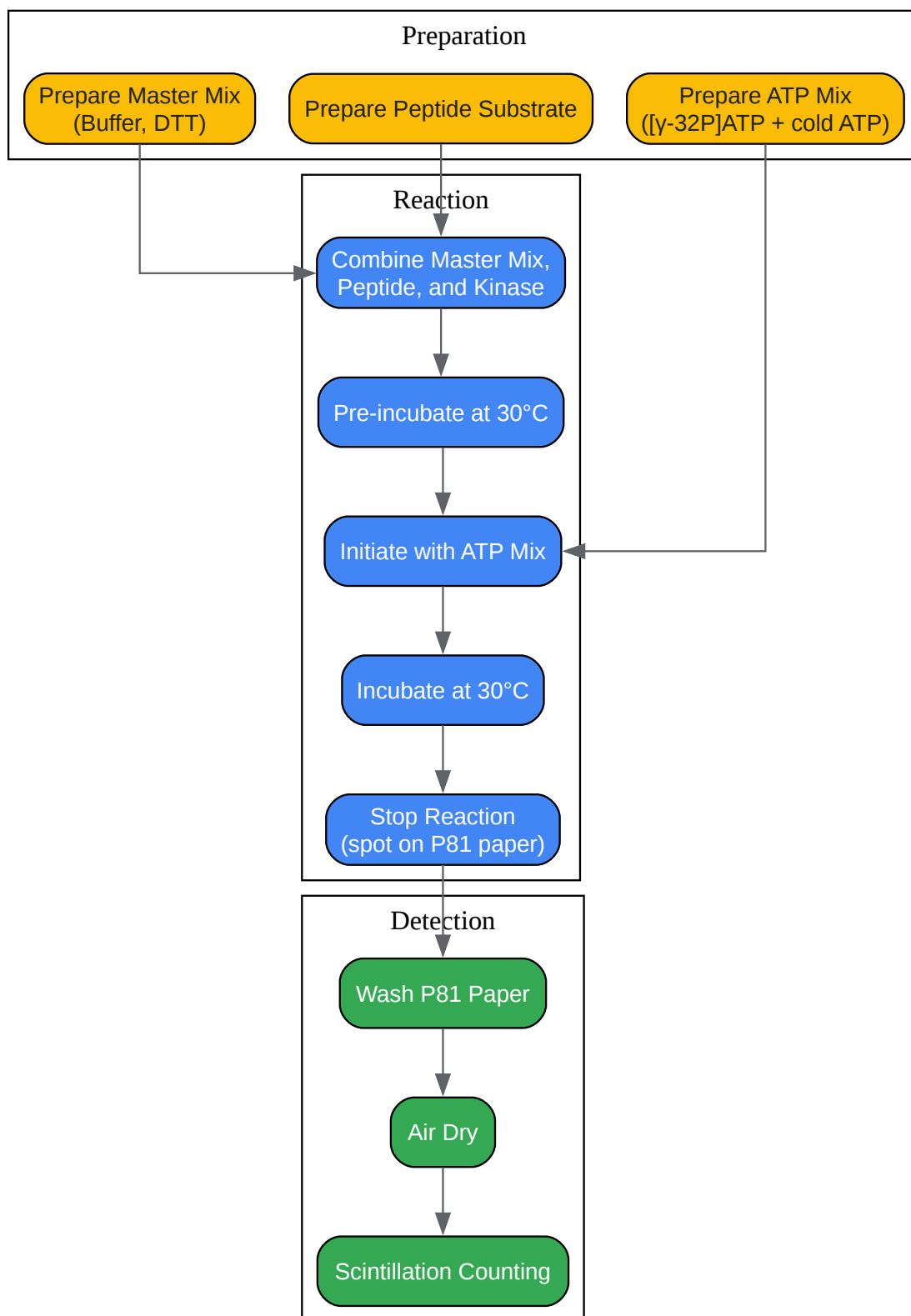
This protocol is adapted from standard CK1 α kinase assays. Note that CK1 α may require a primed substrate for optimal activity. Therefore, a version of the Cdc25A peptide with a pre-phosphorylated Serine at the position corresponding to S76 of the full-length protein could be used.

1. Materials:

- Recombinant active CK1 α kinase
- Cdc25A (80-93) peptide (and a pS76-primed version if required)
- Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
- [γ -³²P]ATP
- Cold ATP
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and scintillation fluid

2. Procedure:

- Follow the same general procedure as for the Chk1 kinase assay.
- If using a primed substrate, ensure the peptide is correctly synthesized and purified.
- The optimal reaction conditions (e.g., incubation time, enzyme concentration) may need to be determined empirically.



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General Workflow for an In Vitro Kinase Assay.

Conclusion

The Cdc25A (80-93) peptide and its surrounding region represent a critical hub for the regulation of Cdc25A stability and function. It is a direct or indirect substrate for the key checkpoint kinase Chk1 and the pleiotropic kinase CK1 α . The hierarchical phosphorylation of this region provides a clear mechanism for the integration of DNA damage signals into the cell cycle machinery. While specific kinetic data for the phosphorylation of the isolated 80-93 peptide is currently lacking in the literature, the established signaling pathway and the availability of robust in vitro assay protocols provide a strong foundation for further investigation into the precise molecular mechanisms governing Cdc25A regulation. Such studies are crucial for the development of novel therapeutic strategies targeting cell cycle checkpoints in cancer and other proliferative diseases.

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